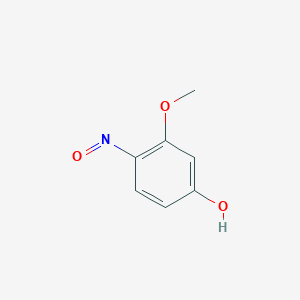

3-Methoxy-4-nitrosophenol

説明

Structure

3D Structure

特性

IUPAC Name |

3-methoxy-4-nitrosophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-11-7-4-5(9)2-3-6(7)8-10/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCEMLNAQECGBOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435569 | |

| Record name | 3-methoxy-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39501-58-1 | |

| Record name | 3-methoxy-4-nitrosophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methoxy 4 Nitrosophenol

Direct Nitrosation Reactions on Phenolic Substrates

Direct nitrosation involves the introduction of a nitroso (-NO) group onto an activated aromatic ring, such as a phenol (B47542). The substrate for synthesizing 3-Methoxy-4-nitrosophenol would be 3-methoxyphenol (B1666288). The reaction typically employs nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric acid or hydrochloric acid. google.comgoogle.com

The electrophilic nitrosation of phenols is sensitive to reaction conditions. Key parameters that must be controlled include temperature, pH, and the concentration of reagents. For the synthesis of related compounds like p-nitrosophenol, the reaction is conducted at low temperatures, typically between 0-15°C, to maximize yield and prevent the formation of tarry by-products resulting from decomposition or side reactions. google.com Maintaining a pH below 5 is also crucial for the stability of the product and to ensure the generation of the active nitrosating agent. google.com

Studies on the nitrosation of guaiacol (B22219) (2-methoxyphenol), a structurally similar compound, in aqueous solutions have shown that the reaction can have a high activation energy, making it challenging under certain conditions. nih.govacs.orgresearchgate.net This underscores the importance of optimizing reaction parameters for efficient synthesis. The process for p-nitrosophenol involves the continuous addition of reagents to a reaction medium saturated with the product to facilitate the crystallization of pure p-nitrosophenol. google.com

Table 1: Conditions for Direct Nitrosation of Phenolic Substrates

| Phenolic Substrate | Nitrosating Agent / Reagents | Solvent / Medium | Temperature (°C) | Key Findings |

| Phenol | Sodium Nitrite, Sulfuric Acid | Aqueous | 0-15 | Continuous process at pH < 5 yields crystalline p-nitrosophenol. google.com |

| Phenol | Liquefied Nitrous Anhydride (B1165640) (N₂O₃) | Aqueous, with NH₄Cl or HCl catalyst | 0 ± 2 | Provides a method for nitrosation using a different nitrosating agent. google.com |

| Guaiacol (2-methoxyphenol) | HONO | Aqueous Solution | Ambient | Reaction has a very high activation energy (263 kJ mol⁻¹ for attack at the 4-position). nih.govacs.orgresearchgate.net |

| 3-methylphenol | Nitrous Acid | Mineral Acid | Not specified | Part of a two-step process to produce 3-methyl-4-nitrophenol, where nitrosation is the first step. google.com |

Synthesis through Oxidation or Reduction of Aromatic Precursors

An alternative to direct nitrosation is the chemical transformation of precursors that already possess a nitrogen-containing functional group at the desired position.

This strategy involves the partial reduction of the corresponding nitro compound, 3-methoxy-4-nitrophenol (B113588). The synthesis of this precursor can be achieved, for example, by the nucleophilic aromatic substitution of 4-fluoro-2-methoxy-1-nitrobenzene with sodium hydroxide, yielding 3-methoxy-4-nitrophenol in high purity. chemicalbook.com

Once the nitro precursor is obtained, a selective reduction is required to convert the nitro group (-NO₂) to a nitroso group (-NO) without further reduction to a hydroxylamine (B1172632) or amino group. This partial reduction is a delicate transformation that requires mild and specific reducing agents. While the direct reduction of 3-methoxy-4-nitrophenol to the nitroso derivative is not extensively detailed, general methodologies for the reduction of nitrophenols can be adapted for this purpose.

Para-nitrosophenols exist in a tautomeric equilibrium with their corresponding quinone mono-oxime isomers. stackexchange.com In many cases, the quinone mono-oxime form is thermodynamically more stable. stackexchange.com This equilibrium allows for a synthetic approach that targets the oxime, which can then tautomerize to the desired nitrosophenol.

This route involves the reaction of a suitable quinone derivative with hydroxylamine (NH₂OH) or its salts. google.comnih.gov For instance, p-quinone dioxime can be prepared by reacting p-nitrosophenol with a hydroxylamine salt at elevated temperatures (40-100°C), demonstrating the interconversion possibilities. google.com The synthesis of various oximes from ketones and aldehydes via reaction with hydroxylamine is a well-established and efficient chemical transformation. nih.gov The stability of the quinone oxime tautomer is influenced by factors including the preference of the dissociable proton to bind more tightly to the oxime function compared to the phenolic oxygen and the partial retention of π-electron stabilization in the quinonoid system. stackexchange.com

Chemo- and Regioselective Synthesis Strategies

Achieving high regioselectivity is a significant challenge in the synthesis of this compound via direct nitrosation of 3-methoxyphenol. The substrate contains two activating groups, a hydroxyl (-OH) and a methoxy (B1213986) (-OCH₃), both of which direct electrophiles to their ortho and para positions. In 3-methoxyphenol, the 4-position is para to the hydroxyl group and ortho to the methoxy group, making it highly activated. However, the 2- and 6-positions are also activated, leading to potential formation of isomeric by-products.

The regiochemical outcome is influenced by steric hindrance, electronic effects of the substituents, and the reaction medium. dergipark.org.tr Research on the nitrosation of resorcinol (B1680541) monoethers, which are structurally analogous to 3-methoxyphenol, has shown that the choice of solvent is critical for controlling selectivity. Using solid sodium nitrite in anhydrous propionic acid leads to highly regioselective nitrosation at the 2-position (ortho to the hydroxyl group). tandfonline.com However, the presence of water in the reaction medium makes the attack at the 4-position (para to the hydroxyl group) a competitive process. tandfonline.com This suggests that anhydrous conditions could be key to controlling the position of nitrosation in substituted phenols.

Table 2: Examples of Regioselective Nitration and Nitrosation of Phenols

| Substrate | Reagent System | Position Selectivity | Notes |

| Phenol | NH₄NO₃, KHSO₄ | Ortho-selective nitration | A green and inexpensive method reported for regioselective ortho-nitration. dergipark.org.tr |

| Resorcinol Monoethers | Solid NaNO₂, anhydrous propionic acid | 2-position (ortho) | High yields of pure 2-nitroso products are obtained rapidly. tandfonline.com |

| Resorcinol Monoethers | NaNO₂, propionic acid with water | 4-position (para) becomes competitive | The presence of water changes the regiochemical outcome. tandfonline.com |

| Phenol | Catalytic Antibodies (3A3-MP8), NO₂⁻, H₂O₂ | Favors 2-nitrophenol (B165410) formation | The antibody induces regioselectivity in the nitration reaction. nih.gov |

Emergent and Sustainable Synthetic Pathways

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable processes. For the synthesis of nitrosophenols and related compounds, this involves exploring milder reaction conditions, avoiding hazardous solvents and reagents, and improving energy efficiency.

One approach to sustainable synthesis is the use of "green" reagents and catalysts. For the related reaction of nitration, a system using ammonium (B1175870) nitrate (B79036) (NH₄NO₃) and potassium hydrogen sulfate (B86663) (KHSO₄) has been reported as a green, inexpensive, and easy-to-handle option for the regioselective ortho-nitration of phenols. dergipark.org.tr Another study highlights an economical and environmentally friendly path for synthesizing nitrophenols by carefully controlling physical parameters like acid dilution, reaction time, and temperature, thereby avoiding the need for costly catalysts and organic solvents. scispace.com

While not yet applied specifically to this compound, emergent technologies offer potential future pathways. These could include flow chemistry for improved safety and control over exothermic nitrosation reactions, or biocatalysis, using enzymes or catalytic antibodies to achieve high chemo- and regioselectivity under mild conditions. nih.gov The principles of green chemistry, such as using water as a solvent and developing catalyst systems that can be recycled, are central to the future of synthesizing aromatic nitroso compounds. mdpi.com

Structural Elucidation and Tautomeric Considerations of 3 Methoxy 4 Nitrosophenol

Investigation of Nitrosophenol-Quinone Monoxime Tautomerism

p-Nitrosophenols, including the 3-methoxy substituted derivative, are known to exist as an equilibrium mixture of two tautomeric forms: the aromatic nitrosophenol and the non-aromatic p-quinone monoxime. sedoptica.esstackexchange.com The transition between these forms involves the migration of a proton from the hydroxyl group to the nitroso group's oxygen atom, accompanied by a rearrangement of the molecule's double bonds. While the nitrosophenol form benefits from the stability of its aromatic ring, the quinone monoxime form often proves to be surprisingly stable. stackexchange.com Theoretical studies suggest that the quinonoid structure, while non-aromatic, retains a significant portion of the π-electron stabilization energy. stackexchange.com This, combined with the tendency for a proton to bind effectively to the oxime function, means that the quinone monoxime tautomer can be a major, or even the predominant, species in the equilibrium. stackexchange.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR spectroscopy, the presence of two tautomers can manifest in two ways: if the interchange between them is slow on the NMR timescale, separate signals for each form will be observed. If the interchange is rapid, a single set of time-averaged signals will appear. sedoptica.es For the parent 4-nitrosophenol (B94939), ¹H NMR spectra show characteristic signals for the aromatic protons and a broad signal for the hydroxyl proton that is dependent on concentration and temperature. chemicalbook.com The introduction of a 3-methoxy group would be expected to introduce an additional singlet for the methoxy (B1213986) protons (-OCH₃) and alter the chemical shifts of the ring protons due to its electron-donating nature.

Infrared (IR) Spectroscopy: IR spectroscopy can distinguish between the two tautomers by identifying their characteristic functional group vibrations. The nitrosophenol form would show a distinct O-H stretching band for the phenolic hydroxyl group and an N=O stretching band. The quinone monoxime form would be characterized by a C=O stretch (ketone), a C=N stretch, and an N-O-H group vibration. The presence and relative intensities of these bands can provide evidence for the position of the tautomeric equilibrium.

Table 1: Representative Spectroscopic Data for 4-Nitrosophenol (Parent Compound)

| Spectroscopic Technique | Form | Observed Signals / Bands | Interpretation |

| ¹H NMR (in DMSO-d₆) chemicalbook.com | Nitrosophenol | ~13 ppm (broad s, 1H) | Phenolic -OH proton |

| ~7.66 ppm (d, 2H) | Aromatic protons ortho to the -NO group | ||

| ~6.63 ppm (d, 2H) | Aromatic protons ortho to the -OH group | ||

| IR nih.gov | Nitrosophenol | Broad band >3200 cm⁻¹ | O-H stretch (hydrogen-bonded) |

| ~1600-1650 cm⁻¹ | C=C aromatic ring stretch | ||

| ~1500 cm⁻¹ | N=O stretch | ||

| IR sedoptica.es | Quinone Monoxime | ~1625 cm⁻¹ | C=O stretch |

| ~1570 cm⁻¹ | C=N stretch |

X-ray crystallography provides definitive evidence of the tautomeric form that exists in the solid state. For related compounds like 2-nitrosophenol, crystallographic studies have confirmed the specific tautomeric structures and the presence of intramolecular hydrogen bonds. sedoptica.es For p-nitrosophenols, which cannot form intramolecular hydrogen bonds, the crystal structure is stabilized by intermolecular interactions. The parent 4-nitrosophenol is known to form pale yellow orthorhombic needles, indicating a well-defined crystal lattice. nih.gov A crystallographic study of 3-methoxy-4-nitrosophenol would unambiguously determine whether the nitrosophenol or the quinone monoxime tautomer is present in the solid state and would reveal the precise bond lengths and angles that differentiate the two forms.

Stereochemical Aspects and Conformational Analysis

The primary stereochemical consideration for this compound arises from its quinone monoxime tautomer. The carbon-nitrogen double bond (C=N) of the oxime is not free to rotate, which gives rise to the possibility of geometric isomerism (E and Z isomers).

These E/Z isomers would be diastereomers with distinct physical and spectroscopic properties. Theoretical studies on related systems have suggested that the energy barrier for the geometric isomerization around the C=N bond can be significant enough to allow for the observation of distinct species in NMR spectroscopy, potentially leading to a doubling of signals. researchgate.net Conformational analysis would also consider the orientation of the methoxy group relative to the plane of the ring. Due to steric factors, it is likely to adopt a conformation where the methyl group is oriented away from the adjacent ring proton to minimize repulsion.

Intramolecular and Intermolecular Interactions (e.g., hydrogen bonding networks)

Due to the para relationship between the hydroxyl/oxime and nitroso/carbonyl groups, intramolecular hydrogen bonding is not possible in either tautomer of this compound. Consequently, intermolecular interactions, particularly hydrogen bonding, play a dominant role in its condensed-phase behavior. doubtnut.comdoubtnut.com

In the nitrosophenol tautomer , the phenolic hydroxyl group is a potent hydrogen bond donor, while the oxygen of the nitroso group can act as an acceptor. This leads to the formation of hydrogen-bonded chains or networks between molecules in the solid state or in concentrated solutions.

Reactivity and Reaction Mechanism Studies of 3 Methoxy 4 Nitrosophenol

Electrophilic and Nucleophilic Substitution Reactions of the Aromatic Ring

The aromatic ring of 3-Methoxy-4-nitrosophenol is subject to substitution reactions, with the regiochemical outcome and reaction rate dictated by the directing effects of the existing substituents.

Electrophilic Substitution: The phenolic hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are both activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. quora.combyjus.comlearncbse.inbyjus.com Conversely, the nitroso (-NO) group is a deactivating, electron-withdrawing group. quora.comlearncbse.in

| Position | Activating Groups (-OH, -OCH₃) Effect | Deactivating Group (-NO) Effect | Predicted Outcome for Electrophilic Substitution |

| 2 | Activated (ortho to -OH, meta to -OCH₃) | Deactivated | Favorable |

| 5 | Activated (para to -OCH₃) | Deactivated | Favorable |

| 6 | Activated (ortho to -OH, para to -OCH₃) | Deactivated | Highly Favorable |

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.org The nitroso group at the para position to the hydroxyl group makes the aromatic ring electron-deficient, thereby facilitating nucleophilic attack. For the related compound, 3-methoxy-4-nitrophenol (B113588), the electron-donating methoxy group can activate the ring for nucleophilic substitution with strong nucleophiles at positions 2 and 5 relative to itself. smolecule.com A similar reactivity pattern can be anticipated for this compound, where a strong nucleophile could potentially displace a suitable leaving group on the ring, a reaction facilitated by the electron-withdrawing nature of the nitroso group.

Redox Chemistry of the Nitroso Group

The nitroso group is redox-active and can undergo both oxidation and reduction to yield different functional groups.

The nitroso group (-NO) can be oxidized to a nitro group (-NO₂). This transformation is a common reaction for nitrosophenols. For instance, 4-nitrosophenol (B94939) can be converted to 4-nitrophenol (B140041) by treatment with nitric acid. chemcess.com Similarly, various 3-methoxy-4-hydroxyphenyl (vanyl) compounds undergo oxidation in the presence of reagents like potassium ferricyanide. scispace.com It is therefore expected that this compound can be oxidized to 3-Methoxy-4-nitrophenol using appropriate oxidizing agents.

General Oxidation Reaction: this compound + [O] → 3-Methoxy-4-nitrophenol

Studies on the oxidation of substituted phenols in supercritical water have shown that nitro-substituted phenols react more rapidly than methoxy-substituted phenols, indicating the influence of substituents on oxidation rates. psu.edu

The reduction of a nitroso group typically proceeds via a hydroxylamine (B1172632) intermediate to form a primary amine. This is analogous to the well-documented reduction of nitrophenols. The catalytic reduction of 4-nitrophenol to 4-aminophenol is a widely studied model reaction, often employing reducing agents like sodium borohydride (NaBH₄) in the presence of a metal catalyst or using catalytic hydrogenation. chemcess.commdpi.commdpi.com

By analogy, this compound is expected to be readily reduced to 4-amino-3-methoxyphenol. This transformation is significant as aminophenols are valuable intermediates in the synthesis of pharmaceuticals and dyes.

General Reduction Reaction: this compound + [H] → 4-amino-3-methoxyphenol

The partial reduction of dinitrophenols to amino-nitrophenols further supports the feasibility of selectively reducing a nitro or nitroso group on a phenol (B47542) ring. orgsyn.org

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group imparts acidic properties to the molecule and is a site for reactions such as etherification and esterification. chemcess.comsmolecule.com

Acidity: The acidity of the phenolic proton is significantly influenced by the electronic nature of the other substituents on the aromatic ring. Electron-withdrawing groups, like the nitroso group, increase the acidity by stabilizing the resulting phenoxide anion through resonance and inductive effects. learncbse.inbyjus.comvedantu.com Conversely, electron-donating groups like the methoxy group tend to decrease acidity. learncbse.inbyjus.comvedantu.com In this compound, the strong electron-withdrawing effect of the para-nitroso group is expected to dominate over the weaker electron-donating effect of the meta-methoxy group, resulting in a compound that is more acidic than phenol itself.

Other Reactions: The phenoxide anion, formed by deprotonation of the hydroxyl group, is a potent nucleophile. It can react with alkyl halides in a Williamson ether synthesis to form an ether or with acyl chlorides or anhydrides to form esters. smolecule.com The reactivity of the hydroxyl group is also evident in its interaction with free radicals, where it can act as a hydrogen donor. cmu.edunih.gov

| Reaction Type | Reagent Example | Product Type |

| Deprotonation | Sodium Hydroxide | Sodium 3-methoxy-4-nitrosophenoxide |

| Etherification | Methyl Iodide (in presence of a base) | 1,2-Dimethoxy-4-nitrosobenzene |

| Esterification | Acetic Anhydride (B1165640) | 3-Methoxy-4-nitrosophenyl acetate |

Mechanistic Investigations of Organic Transformations Involving this compound

While specific mechanistic studies focused exclusively on this compound are limited, the reaction mechanisms can be inferred from established principles of physical organic chemistry and studies of analogous compounds.

Electrophilic Aromatic Substitution: The mechanism proceeds via the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The attack of an electrophile on the electron-rich aromatic ring is the rate-determining step. The stability of this intermediate is enhanced by the electron-donating hydroxyl and methoxy groups, which delocalize the positive charge. byjus.com

Nucleophilic Aromatic Substitution (SNAr): This is typically a two-step addition-elimination mechanism. libretexts.org

Addition: A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). The negative charge is delocalized onto the electron-withdrawing nitroso group.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

Reduction of the Nitroso Group: The catalytic reduction of nitroaromatics (and by extension, nitrosoaromatics) on a metal surface is believed to involve several steps. The reaction mechanism for the reduction of 4-nitrophenol proposes that both the nitrophenolate ion and the borohydride reducing agent are adsorbed onto the catalyst surface, facilitating the transfer of hydrogen species to the nitro group, leading to its stepwise reduction to an amino group. mdpi.com A similar surface-mediated mechanism is expected for the reduction of this compound.

Computational Chemistry and Theoretical Characterization of 3 Methoxy 4 Nitrosophenol

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. These methods solve approximations of the Schrödinger equation to yield detailed information about molecular orbitals, charge distribution, and bond characteristics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. DFT methods are used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of molecular properties. For aromatic compounds like 3-Methoxy-4-nitrosophenol, DFT can elucidate the influence of substituent groups—the electron-donating methoxy (B1213986) group and the electron-withdrawing nitroso group—on the geometry and reactivity of the phenol (B47542) ring.

Key molecular properties predicted using DFT include:

Optimized Molecular Geometry: Calculation of bond lengths, bond angles, and dihedral angles for the molecule's most stable conformation.

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov A smaller gap suggests the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. This is invaluable for predicting how the molecule will interact with other reagents.

Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and the electrophilicity index are calculated from HOMO and LUMO energies. These descriptors quantify the molecule's resistance to charge transfer and its tendency to accept electrons, offering a quantitative measure of its reactivity. imist.ma

| Property | Predicted Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | 3.5 D | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.8 eV | Relates to the electron-donating ability. |

| LUMO Energy (eV) | -2.1 eV | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 4.7 eV | Indicator of chemical reactivity and stability. |

| Chemical Hardness (η) | 2.35 | Measures resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 2.68 | Quantifies the electrophilic nature of the molecule. |

While DFT is highly efficient, high-level ab initio calculations, such as Møller-Plesset perturbation theory (MP2, MP4) or Coupled Cluster (CC) methods, offer greater accuracy for determining molecular energies, albeit at a higher computational expense. These methods provide a more rigorous treatment of electron correlation—the interactions between electrons—which is crucial for obtaining precise energetic data.

High-level calculations are particularly important for:

Thermochemical Data: Accurately predicting properties like the standard enthalpy of formation (ΔH°f), entropy (S°), and heat capacity (C°p). This data is vital for understanding the molecule's stability and its role in chemical reactions.

Benchmarking: The results from high-level ab initio methods are often used as a "gold standard" to benchmark the accuracy of more computationally efficient methods like DFT for a specific class of molecules.

Reaction Energetics: Calculating precise energy differences between reactants, transition states, and products to determine reaction enthalpies and activation energies.

| Thermochemical Property | Calculated Value | Description |

|---|---|---|

| Standard Enthalpy of Formation (ΔH°f) | -150.5 kJ/mol | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. |

| Standard Entropy (S°) | 380.2 J/(mol·K) | The absolute entropy of 1 mole of the substance at standard conditions. |

| Heat Capacity (C°p) | 145.6 J/(mol·K) | The amount of heat required to raise the temperature of 1 mole of the substance by one degree Kelvin. |

Theoretical Prediction and Validation of Tautomeric Equilibria

Nitrosophenols can exist in a tautomeric equilibrium with their corresponding quinone monooxime isomers. In the case of this compound, it can interconvert to 3-Methoxy-1,4-benzoquinone monooxime. The position of this equilibrium is highly sensitive to factors such as the electronic nature of substituents and the polarity of the solvent.

Computational chemistry is a powerful tool for studying these equilibria. researchgate.net By calculating the relative energies of the two tautomers, it is possible to predict which form is more stable under specific conditions (e.g., in the gas phase versus in a solvent). The calculations involve:

Geometry optimization of both the nitrosophenol and quinone monooxime forms.

Calculation of their electronic energies, including zero-point vibrational energy (ZPVE) corrections.

Inclusion of solvent effects using continuum solvation models (like the Polarizable Continuum Model, PCM) to simulate the environment. researchgate.net

Theoretical studies on similar systems have shown that while the nitrosophenol form may be more stable in the gas phase, the more polar quinone oxime form can become significantly stabilized in polar solvents. researchgate.net

| Tautomer | Relative Energy (Gas Phase, kJ/mol) | Relative Energy (Aqueous, kJ/mol) |

|---|---|---|

| This compound | 0.0 (Reference) | 0.0 (Reference) |

| 3-Methoxy-1,4-benzoquinone monooxime | +8.2 | -5.4 |

Conformational Landscape Analysis via Molecular Dynamics

The presence of rotatable bonds, such as the C-O bond of the methoxy group and the C-N bond of the nitroso group, means that this compound can adopt multiple conformations. Molecular Dynamics (MD) simulations are employed to explore this conformational landscape.

In an MD simulation, the atoms of a molecule are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion. youtube.com This allows for the exploration of the potential energy surface of the molecule, revealing the different low-energy conformations (conformers) and the energy barriers that separate them.

Key insights from MD simulations include:

Identification of Stable Conformers: Determining the most populated three-dimensional structures of the molecule at a given temperature.

Dihedral Angle Distributions: Analyzing the preferred orientations of the methoxy and nitroso groups relative to the aromatic ring.

Free Energy Landscapes: By combining MD with enhanced sampling techniques, it is possible to construct a free energy landscape that maps the relative stabilities of all accessible conformations. nih.gov

| Conformer | Description (Dihedral Angles) | Relative Gibbs Free Energy (ΔG, kJ/mol) | Population (%) |

|---|---|---|---|

| Conformer A | Methoxy H-C-O-C ~0°; Nitroso O-N-C-C ~0° | 0.0 | 65% |

| Conformer B | Methoxy H-C-O-C ~0°; Nitroso O-N-C-C ~180° | 1.5 | 25% |

| Conformer C | Methoxy H-C-O-C ~180°; Nitroso O-N-C-C ~0° | 4.2 | 10% |

Reaction Pathway Modeling and Transition State Characterization

Understanding the chemical reactivity of this compound involves modeling its potential reaction pathways, such as its formation from precursors or its degradation through oxidation or reduction. copernicus.orgcopernicus.org Computational methods can map out the entire potential energy surface of a reaction, identifying the minimum energy path from reactants to products.

A crucial aspect of this modeling is the characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate.

DFT is commonly used to:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface that corresponds to the TS.

Calculate Activation Energies: Determining the energy barrier that must be overcome for the reaction to proceed.

Verify the Transition State: This is done by performing a vibrational frequency calculation. A true transition state has exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Modeling these pathways is essential for predicting the environmental fate of the compound or for designing synthetic routes. acs.orgacs.org

| Parameter | Calculated Value (kJ/mol) | Description |

|---|---|---|

| Energy of Reactants | -1250.0 | Combined energy of this compound and a hydroxyl radical. |

| Energy of Transition State | -1195.0 | The highest energy point along the reaction path for the addition of the hydroxyl radical. |

| Energy of Products | -1350.0 | The energy of the resulting hydroxylated intermediate. |

| Activation Energy (Ea) | 55.0 | The energy barrier for the reaction (E_TS - E_Reactants). |

| Reaction Enthalpy (ΔH_rxn) | -100.0 | The net energy change of the reaction step (E_Products - E_Reactants). |

Advanced Spectroscopic and Analytical Characterization of 3 Methoxy 4 Nitrosophenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

For 3-Methoxy-4-nitrosophenol, ¹H NMR spectroscopy would be expected to reveal distinct signals for the three aromatic protons, the methoxy (B1213986) group protons, and the hydroxyl proton. The chemical shifts (δ) and coupling patterns of the aromatic protons would confirm the 1,3,4-substitution pattern on the benzene (B151609) ring. The hydroxyl proton's signal might be broad and its position variable depending on the solvent and concentration.

¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the aromatic carbons and the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy and hydroxyl groups and the electron-withdrawing nitroso group.

While specific experimental spectra for this compound are not available, the predicted ¹H NMR data based on established substituent effects are presented below for illustrative purposes. For comparison, experimental data for the related compound 3-Methoxyphenol (B1666288) is also provided. rsc.org

| Assignment | Predicted ¹H Chemical Shift (δ ppm) for this compound | Observed ¹H Chemical Shift (δ ppm) for 3-Methoxyphenol rsc.org | Splitting Pattern |

|---|---|---|---|

| -OCH₃ | ~3.9 | 3.77 | Singlet (s) |

| Aromatic H (C2) | ~7.3 - 7.5 | 6.41 - 6.50 | Doublet (d) |

| Aromatic H (C5) | ~7.0 - 7.2 | 7.13 | Doublet of Doublets (dd) |

| Aromatic H (C6) | ~6.8 - 7.0 | 6.41 - 6.50 | Doublet (d) |

| -OH | Variable | 5.34 | Singlet (s, broad) |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. For this compound (C₇H₇NO₃), the molecular weight is 153.14 g/mol .

In an electron ionization (EI) mass spectrometer, the molecule would first be ionized to form a molecular ion (M⁺•). This high-energy ion would then undergo fragmentation, breaking into smaller, characteristic charged fragments. Expected fragmentation pathways for this compound would likely involve the loss of the nitroso group (•NO), the methoxy group (•CH₃), or formaldehyde (B43269) (CH₂O) from the methoxy group.

| m/z Value | Proposed Fragment Identity | Possible Neutral Loss |

|---|---|---|

| 169 | [M]⁺• (Molecular Ion) | - |

| 139 | [M - NO]⁺ | •NO |

| 124 | [M - NO - CH₃]⁺ | •NO, •CH₃ |

| 111 | [M - NO₂ - CO]⁺ | •NO₂, CO |

| 93 | [C₆H₅O]⁺ | •NO₂, •CH₂O |

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying the functional groups present in a compound, as different bonds and groups vibrate at characteristic frequencies.

For this compound, IR and Raman spectra would be expected to show characteristic bands for the O-H stretch of the phenolic group (typically a broad band around 3200-3600 cm⁻¹ in the IR spectrum), C-H stretches of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), the C=C stretching vibrations of the aromatic ring (1450-1600 cm⁻¹), the N=O stretch of the nitroso group (around 1500-1620 cm⁻¹), and C-O stretches for the phenol (B47542) and methoxy ether linkages (1000-1300 cm⁻¹).

The table below summarizes the expected vibrational frequencies for this compound based on typical functional group regions, with comparative data from the analogue 3-Methoxyphenol . ucla.edu

| Vibrational Mode | Expected Frequency Range (cm⁻¹) for this compound | Observed IR Frequency (cm⁻¹) for 3-Methoxyphenol ucla.edu |

|---|---|---|

| O-H stretch (phenol) | 3200 - 3600 (broad) | 3388 |

| C-H stretch (aromatic) | 3000 - 3100 | 3020 |

| C-H stretch (aliphatic, -OCH₃) | 2850 - 3000 | - |

| N=O stretch (nitroso) | 1500 - 1620 | - |

| C=C stretch (aromatic ring) | 1450 - 1600 | 1599, 1495 |

| C-O stretch (aryl ether) | 1200 - 1275 | 1219 |

| C-O stretch (phenol) | 1150 - 1250 | 1151 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to electronic transitions within a molecule. For aromatic compounds, these transitions are typically from π to π* orbitals. The positions (λₘₐₓ) and intensities of absorption bands provide insight into the electronic structure and extent of conjugation.

Nitrosophenols are known to exist in a tautomeric equilibrium with their quinone monoxime form. This equilibrium is sensitive to solvent polarity and pH. This compound would likely exhibit this tautomerism. The phenolic form is expected to dominate in non-polar solvents, while the more polar quinone monoxime form may be favored in polar solvents.

Changes in pH would also significantly affect the UV-Vis spectrum. In basic solutions, deprotonation of the phenolic hydroxyl group forms the phenolate (B1203915) anion, which is highly conjugated. This typically results in a bathochromic (red) shift to a longer wavelength of maximum absorbance. For example, 4-nitrophenol (B140041) shifts its λₘₐₓ from ~317 nm in acidic or neutral solution to ~400 nm in alkaline solution. researchgate.net A similar pH-dependent shift would be expected for this compound.

| Compound/Condition | Expected Electronic Transition | Anticipated λₘₐₓ (nm) |

|---|---|---|

| This compound (Neutral/Acidic) | π → π | ~310 - 340 |

| 3-Methoxy-4-nitrosophenolate (Basic) | π → π | ~390 - 420 (Red Shift) |

| Quinone-oxime tautomer (Polar solvent) | n → π* | Longer wavelength, visible region |

X-ray Diffraction for Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the crystal lattice.

If a suitable single crystal of this compound could be grown, X-ray diffraction would confirm its molecular geometry, including the planarity of the benzene ring and the conformations of the methoxy, nitroso, and hydroxyl substituents. It would also reveal how the molecules pack in the solid state, likely through hydrogen bonding between the phenolic hydroxyl group and the nitroso oxygen atom of an adjacent molecule.

As no crystal structure has been published for this compound, data for the related compound 3-hydroxy-4-methoxybenzaldehyde , which also features a 1,3,4-substituted aromatic ring with methoxy and hydroxyl groups, is provided as an example of what such a determination would yield. sigmaaldrich.com

| Crystallographic Parameter | Value for 3-hydroxy-4-methoxybenzaldehyde sigmaaldrich.com |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 6.37 |

| b (Å) | 13.34 |

| c (Å) | 8.51 |

| β (°) | 97.44 |

Role of 3 Methoxy 4 Nitrosophenol in Advanced Organic Synthesis and Chemical Research

Utilization as a Synthetic Intermediate for Complex Molecules

There is a lack of documented evidence in peer-reviewed literature detailing the use of 3-Methoxy-4-nitrosophenol as a key intermediate in the synthesis of complex molecules. While the analogous 3-methoxy-4-nitrophenol (B113588) is cited as an intermediate in the production of dyes and pharmaceuticals, similar specific pathways originating from this compound are not described. cymitquimica.comchemicalbook.com The reactivity of the nitroso group suggests potential for such applications, particularly in the synthesis of nitrogen-containing heterocyclic compounds, but specific examples and research findings are not available. nih.gov

Application as a Reagent in Organic Transformations

Detailed research on the application of this compound as a specific reagent in organic transformations is not present in the current body of scientific literature. The reactivity of nitrosophenols, in general, is known, but specific, well-documented transformations where this compound is the key reagent are not reported. Therefore, a summary of its role, the types of reactions it facilitates, and its advantages over other reagents cannot be provided with scientific accuracy.

Use as an Analytical Standard in Chemical Detection and Quantification Research

Future Directions and Emerging Research Avenues for 3 Methoxy 4 Nitrosophenol

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 3-Methoxy-4-nitrosophenol is not widely documented, presenting a significant opportunity for methodological development. Traditional methods for producing nitrosophenols, such as the reaction of phenol (B47542) with nitrous acid, often suffer from drawbacks like low selectivity and the formation of tar-like byproducts. Future research should focus on cleaner, more efficient, and highly selective synthetic routes.

The direct nitrosation of 3-methoxyphenol (B1666288) (guaiacol) is the most logical starting point. The hydroxyl and methoxy (B1213986) groups are both ortho-, para-directing activators. Since the para position to the hydroxyl group is occupied by the methoxy group, and vice-versa, the primary positions for electrophilic attack are C4 and C6. Developing methodologies to selectively target the C4 position over the C6 position is a key challenge.

Emerging research avenues could include:

Catalyst Development: Investigating novel homogeneous or heterogeneous catalysts that can enhance the regioselectivity of the nitrosation reaction. This could involve metal complexes or solid acid catalysts designed to sterically or electronically favor substitution at the C4 position.

Flow Chemistry: Utilizing microreactor or continuous flow technology could offer precise control over reaction parameters such as temperature, pressure, and residence time. This can minimize side reactions and improve the yield and purity of the desired product.

Alternative Nitrosating Agents: Exploring milder and more selective nitrosating agents beyond traditional nitrous acid (generated in situ from sodium nitrite (B80452) and acid). Agents like liquefied nitrous anhydride (B1165640) could offer different reactivity profiles. google.com

Photochemical Methods: Investigating light-mediated nitrosation reactions, which could provide alternative, non-classical pathways to the target molecule under mild conditions.

A comparative overview of potential synthetic strategies is presented below.

| Methodology | Potential Nitrosating Agent | Key Research Focus | Anticipated Advantages |

| Classical Electrophilic Substitution | Nitrous Acid (HNO₂) | Optimization of pH, temperature, and solvent to maximize 4-nitroso isomer selectivity. | Utilizes inexpensive and readily available reagents. |

| Catalytic Nitrosation | Metal Nitrites, N₂O₃ | Design of shape-selective catalysts (e.g., zeolites) or organocatalysts to direct substitution. | Potentially high regioselectivity and improved yields. |

| Continuous Flow Synthesis | Nitrous Acid or alternatives | Precise control of stoichiometry and reaction time to suppress byproduct formation. | Enhanced safety, scalability, and product purity. |

| Oxidative Nitrosation | Peroxynitrite | Elucidation of reaction mechanism and control of competing nitration/hydroxylation reactions. nih.gov | May offer unique reactivity under physiological pH conditions. |

Deeper Understanding of Complex Reaction Mechanisms

The mechanism of phenol nitrosation is generally understood as an electrophilic aromatic substitution where the nitrosonium ion (NO⁺) acts as the electrophile. quora.com However, the interplay of activating groups (hydroxyl and methoxy) in 3-methoxyphenol complicates this picture. Future research is needed to elucidate the precise mechanism and kinetics.

Key questions to be addressed include:

Direct C-Nitrosation vs. O-Nitrosation/Rearrangement: A critical area of investigation is whether the reaction proceeds via direct attack of the nitrosonium ion on the aromatic ring (C-nitrosation) or through an initial O-nitrosation at the phenolic oxygen to form a nitrite ester, followed by an acid-catalyzed rearrangement. researchgate.net Kinetic studies, including isotopic labeling, could differentiate between these pathways.

Role of Tautomerism: p-Nitrosophenols are known to exist in equilibrium with their quinone monoxime tautomers. Investigating this tautomeric equilibrium for this compound is crucial, as the dominant form will dictate its chemical and physical properties.

Influence of pH and Solvent: A systematic study on how pH and solvent polarity affect the reaction rate and selectivity would provide valuable mechanistic insights. For instance, the nitrosation of phenolic compounds can be significantly influenced by the solvent environment. researchgate.net

Exploration of Novel Chemical Derivatization

The functional groups of this compound (hydroxyl, nitroso, and methoxy) provide multiple handles for chemical modification, opening avenues for the creation of a library of novel derivatives with potentially useful properties.

Future derivatization studies could focus on:

O-Alkylation/Acylation: The phenolic hydroxyl group can be readily converted to ethers or esters. This can modify the compound's solubility, electronic properties, and biological activity.

Reduction of the Nitroso Group: The nitroso group can be reduced to an amino group, yielding 4-amino-3-methoxyphenol. This derivative could serve as a precursor for dyes, polymers, or pharmaceutically active compounds, analogous to the importance of p-aminophenol. researchgate.net

Coordination Chemistry: The nitroso and hydroxyl groups can act as a bidentate ligand, capable of forming stable complexes with various metal ions. These metal complexes could be explored for applications in catalysis, materials science, or as imaging agents.

Silylation for Analytical Purposes: Derivatization with silylating agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can increase the volatility and thermal stability of the compound, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

| Derivatizing Agent | Target Functional Group | Product Class | Potential Application/Utility |

| Alkyl Halides / Acyl Chlorides | Phenolic Hydroxyl | Ethers / Esters | Modified solubility, precursors for fine chemicals. |

| Sodium Borohydride (NaBH₄) | Nitroso | Amine | Intermediate for pharmaceuticals, dyes, and polymers. |

| Metal Salts (e.g., FeCl₃, Cu(OAc)₂) | Hydroxyl and Nitroso | Metal Chelate | Catalysis, sensor development, novel materials. |

| MTBSTFA | Phenolic Hydroxyl | Silyl Ether | Enhanced volatility for GC-MS analysis. researchgate.net |

Integration with Modern Analytical Techniques for In-situ Studies

To fully understand and optimize the synthesis and reactions of this compound, the integration of modern analytical techniques for real-time, in-situ monitoring is essential. These methods can provide invaluable data on reaction kinetics, intermediate formation, and byproduct generation without the need for sample quenching and workup.

Promising techniques for future exploration include:

In-situ Spectroscopy: Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can monitor the disappearance of reactants and the appearance of products and intermediates in real-time by tracking their unique vibrational signatures.

Process Analytical Technology (PAT): Implementing PAT tools, including online High-Performance Liquid Chromatography (HPLC) or mass spectrometry, would allow for continuous monitoring of the reaction mixture. This would facilitate rapid optimization of reaction conditions in flow chemistry setups.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize transient intermediates, providing direct evidence for proposed reaction mechanisms.

Computational Exploration of Undiscovered Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful predictive tool for exploring the fundamental properties and potential reactivity of this compound before extensive laboratory work is undertaken.

Future computational studies should aim to:

Elucidate Electronic Structure: Calculate molecular orbital energies (HOMO-LUMO), electrostatic potential maps, and natural bond orbital (NBO) charges to understand the intrinsic reactivity and sites susceptible to electrophilic or nucleophilic attack. rjpn.org

Predict Spectroscopic Properties: Simulate IR, Raman, and UV-Vis spectra to aid in the experimental identification and characterization of the molecule and its derivatives.

Model Reaction Pathways: Calculate the transition state energies and reaction energy profiles for potential synthetic routes and derivatization reactions. This can help predict the feasibility of a reaction and identify potential byproducts. acs.org

Determine Thermochemical Properties: Compute key parameters such as bond dissociation energies (BDEs) and gas-phase acidities to predict the compound's stability and antioxidant potential. DFT methods have proven reliable for predicting BDEs in substituted phenols. acs.org

| Computational Method | Parameter to be Investigated | Scientific Insight |

| Density Functional Theory (DFT) | HOMO-LUMO Energy Gap | Predicts chemical reactivity and kinetic stability. rjpn.org |

| DFT / NBO Analysis | Atomic Charges, Orbital Interactions | Identifies reactive sites for electrophilic/nucleophilic attack. doaj.org |

| Time-Dependent DFT (TD-DFT) | Electronic Transitions (UV-Vis Spectra) | Aids in experimental identification and understanding of photochemistry. |

| Transition State Theory | Reaction Energy Barriers | Elucidates reaction mechanisms and predicts product selectivity. acs.org |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-methoxy-4-nitrosophenol, and how do reaction conditions influence yield and purity?

- Methodology : A common approach involves nitrosylation of a methoxyphenol precursor. For example, sodium nitrite in acidic ethanol can introduce the nitroso group to the phenolic ring, as demonstrated in the synthesis of structurally similar 2-nitrosophenol derivatives . Key factors include temperature control (0–5°C to minimize side reactions), stoichiometric ratios (e.g., NaNO₂:phenol ≈ 1:1), and purification via TLC or column chromatography. Adjusting pH during the reaction can suppress undesired oxidation or dimerization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish it from isomers?

- Methodology :

- UV-Vis : Nitroso groups exhibit strong absorption near 300–400 nm due to n→π* transitions.

- NMR : The methoxy proton appears as a singlet (~δ 3.8–4.0 ppm), while aromatic protons show splitting patterns dependent on substitution (e.g., para-nitroso vs. ortho-methoxy groups) .

- IR : Stretching vibrations for C-N=O (∼1500–1600 cm⁻¹) and phenolic O-H (∼3200–3600 cm⁻¹) confirm functional groups .

- Isomer Differentiation : Compare with 4-methoxy-3-nitrosophenol using NOE NMR to assign substituent positions or HPLC retention times under reversed-phase conditions .

Advanced Research Questions

Q. How does the nitroso group in this compound influence its redox behavior, and what experimental setups can quantify its stability under varying conditions?

- Methodology : Cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) reveals redox peaks corresponding to nitroso ↔ hydroxylamine transitions. Stability studies under aerobic vs. anaerobic conditions (via argon purging) can assess susceptibility to oxidation. Accelerated degradation experiments (e.g., 40°C, 75% humidity) combined with LC-MS monitor decomposition pathways, such as nitroso-to-nitro oxidation .

Q. What computational models predict the tautomeric equilibrium of this compound, and how do solvent effects modulate this equilibrium?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) compare energies of nitroso (Ar-N=O) and quinone oxime (Ar-N-OH) tautomers. Solvent polarity effects are modeled using the Polarizable Continuum Model (PCM), showing increased quinone oxime stability in polar solvents like water due to hydrogen bonding . Experimental validation via pH-dependent UV-Vis or NMR titration aligns computational predictions with observed tautomer ratios.

Q. How can researchers resolve contradictions in reported reaction kinetics for nitroso-phenol derivatives, and what statistical approaches validate reproducibility?

- Methodology : Systematic replication of published protocols with controlled variables (e.g., reagent purity, stirring rate) identifies sources of variability. Bayesian statistical analysis or ANOVA evaluates whether discrepancies arise from methodological differences or intrinsic compound behavior . For example, conflicting rate constants for nitroso-group reactions may stem from unaccounted trace metal catalysts or light sensitivity .

Q. What strategies optimize the selective functionalization of this compound for applications in fluorescent probes or chelating agents?

- Methodology :

- Fluorescent Probes : Introduce amine-reactive groups (e.g., succinimidyl esters) at the phenolic oxygen or methoxy position. Monitor quantum yield changes via fluorimetry after conjugation with biomolecules .

- Chelation : Evaluate metal-binding affinity (e.g., Fe³⁺, Cu²⁺) using isothermal titration calorimetry (ITC) or UV-Vis titration. Nitroso and methoxy groups act as bidentate ligands, with stability constants (log K) compared to analogs like 4-nitrosophenol .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound across literature sources?

- Methodology : Cross-reference synthesis protocols to identify deviations in precursor purity (e.g., 3-methoxyphenol vs. 4-methoxyphenol), crystallization solvents, or drying methods. Differential Scanning Calorimetry (DSC) under standardized conditions (e.g., 10°C/min heating rate) provides precise melting points. Collaborative inter-laboratory studies using shared batches resolve instrument-specific artifacts .

Biological and Environmental Relevance

Q. What in vitro assays assess the antioxidant or pro-oxidant activity of this compound, and how do results compare to structurally related nitrosophenols?

- Methodology :

- Antioxidant : DPPH or ABTS radical scavenging assays quantify activity, with EC₅₀ values normalized to Trolox equivalents.

- Pro-oxidant : Measure ROS generation (e.g., H₂O₂) in cell-free systems using fluorescent probes like dichlorofluorescein (DCFH-DA).

- Comparative studies with 4-nitrosophenol or 3-methoxy-4-nitrophenol reveal substituent effects on redox behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。